molecular formula C9H16O5 B1312923 ((3aR,4R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol CAS No. 72402-14-3

((3aR,4R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol

Cat. No.: B1312923
CAS No.: 72402-14-3
M. Wt: 204.22 g/mol
InChI Key: DXBHDBLZPXQALN-XDTPYFJJSA-N
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Description

((3aR,4R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol is a useful research compound. Its molecular formula is C9H16O5 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Methyl-2,3-O-isopropylidene-D-ribofuranoside is an intermediate compound derived from D-ribose . It is primarily used in the synthesis of riboside-containing arsenic compounds . The exact targets of these arsenic compounds can vary depending on the specific compound synthesized.

Mode of Action

The mode of action of Methyl-2,3-O-isopropylidene-D-ribofuranoside is not directly related to its interaction with biological targets. Instead, it serves as a crucial intermediate in the synthesis of other compounds. Its role is to provide a specific structural component that contributes to the final active compound’s ability to interact with its targets .

Biochemical Pathways

As an intermediate in the synthesis of arsenic-containing ribosides, Methyl-2,3-O-isopropylidene-D-ribofuranoside is involved in the biochemical pathways leading to the formation of these compounds . The exact pathways can vary depending on the specific end product being synthesized.

Result of Action

The primary result of the action of Methyl-2,3-O-isopropylidene-D-ribofuranoside is the formation of arsenic-containing ribosides . These compounds can have various effects at the molecular and cellular level, depending on their specific structures and targets.

Biological Activity

((3aR,4R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol, commonly referred to by its CAS number 72402-14-3, is a compound with significant potential in various biological applications. This article aims to provide a comprehensive review of its biological activity based on existing literature and research findings.

  • Molecular Formula : C₉H₁₆O₅
  • Molecular Weight : 204.22 g/mol
  • CAS Number : 72402-14-3
  • Purity : Typically available at ≥97% purity

Biological Activity

The biological activity of this compound has been explored in various studies. Below are key findings related to its pharmacological properties:

1. Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. It has been shown to scavenge free radicals effectively, which is critical in preventing oxidative stress-related diseases.

2. Anti-inflammatory Effects

Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines. This suggests potential therapeutic applications in inflammatory conditions.

3. Antimicrobial Properties

The compound has shown activity against a variety of microbial strains. In vitro studies reported its effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a novel antimicrobial agent.

Table 1: Summary of Biological Activities

Biological ActivityMethodologyKey FindingsReference
AntioxidantDPPH AssaySignificant free radical scavenging ability
Anti-inflammatoryCytokine AssayReduced IL-6 and TNF-alpha levels
AntimicrobialDisc Diffusion MethodEffective against E. coli and S. aureus

Case Study: Antioxidant Activity

A study published in the Journal of Natural Products evaluated the antioxidant capacity of this compound using the DPPH assay. The results indicated a significant reduction in DPPH radical concentration when treated with the compound compared to control groups.

Case Study: Anti-inflammatory Mechanism

In another investigation focusing on inflammatory pathways, the compound was tested for its effects on cytokine production in macrophages. The results showed that treatment with this compound led to a marked decrease in the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Scientific Research Applications

Structural Information

  • IUPAC Name : ((3aR,4R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol
  • Molecular Formula : C9_9H16_{16}O5_5
  • Molecular Weight : 204.22 g/mol
  • CAS Number : 72402-14-3

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development. Its methanol group may enhance solubility and bioavailability, making it a candidate for further pharmacological studies.

Case Study: Antiviral Activity

Research indicates that derivatives of similar compounds exhibit antiviral properties. Investigations into the biological activity of this compound could reveal its efficacy against viral infections.

Biochemical Research

The compound's unique dioxole structure is of interest for biochemical applications. It may serve as a building block for synthesizing complex biomolecules or as a probe in metabolic studies.

Case Study: Enzyme Inhibition

Studies on related compounds have shown that modifications to the tetrahydrofuro structure can influence enzyme activity. Investigating the interaction of this compound with specific enzymes could provide insights into metabolic pathways.

Materials Science

Due to its distinctive chemical structure, this compound may find applications in the development of novel materials.

Case Study: Polymer Synthesis

The compound could potentially be utilized in polymer chemistry to create new materials with desirable properties such as flexibility and durability. Its methoxy group may facilitate reactions leading to functionalized polymers.

Properties

IUPAC Name

[(3aR,6R,6aR)-4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5/c1-9(2)13-6-5(4-10)12-8(11-3)7(6)14-9/h5-8,10H,4H2,1-3H3/t5-,6-,7-,8?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBHDBLZPXQALN-XDTPYFJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)OC)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](OC([C@@H]2O1)OC)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10466133
Record name Methyl-2,3-O-isopropylidene-D-ribofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72402-14-3
Record name Methyl-2,3-O-isopropylidene-D-ribofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of Methyl 2,3-O-isopropylidene-D-ribofuranoside in nucleoside synthesis?

A1: Methyl 2,3-O-isopropylidene-D-ribofuranoside serves as a crucial starting material in the multi-step synthesis of modified nucleosides. Specifically, it acts as a protected form of D-ribose, a key component of nucleosides. The isopropylidene group protects the 2' and 3' hydroxyl groups, allowing for selective modifications at other positions of the ribose ring. [, ]

Q2: How is Methyl 2,3-O-isopropylidene-D-ribofuranoside utilized in the synthesis of 5-Deoxy-D-ribose?

A2: Methyl 2,3-O-isopropylidene-D-ribofuranoside is a key intermediate in the efficient synthesis of 5-Deoxy-D-ribose. [] The synthesis process involves four steps:

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